molecular formula C8H8N2 B1199643 1-Methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 27257-15-4

1-Methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1199643
Key on ui cas rn: 27257-15-4
M. Wt: 132.16 g/mol
InChI Key: ZVOCBNCKNQJAFL-UHFFFAOYSA-N
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Patent
US07741339B2

Procedure details

According to the procedure of Preparation 13 (a), except substituting 7-azaindole (2.28 g, 1.83 mmole) for the 3-methylindole, the title compound (1.4 g, 58%) was prepared as a yellow oil: MS (ES) m/e 133 (M+H)+.
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[CH:3]=[CH:2]1.[CH3:10]C1C2C(=CC=CC=2)NC=1>>[CH3:10][N:1]1[C:9]2=[N:8][CH:7]=[CH:6][CH:5]=[C:4]2[CH:3]=[CH:2]1

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.28 g
Type
reactant
Smiles
N1C=CC2=CC=CN=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CNC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C=CC=2C1=NC=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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